Cas no 2866317-89-5 (4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde)

4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde is a versatile heterocyclic aldehyde with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring chloro, dimethylamino, and fluoro substituents on the pyridine ring, enhances reactivity and selectivity in nucleophilic addition and condensation reactions. The aldehyde group serves as a key functional handle for further derivatization, enabling the construction of complex molecular frameworks. This compound is particularly valuable in the development of bioactive intermediates due to its balanced electronic properties and stability under various reaction conditions. Its high purity and well-defined reactivity profile make it a preferred choice for researchers in medicinal chemistry and material science applications.
4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde structure
2866317-89-5 structure
Product Name:4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde
CAS No:2866317-89-5
MF:C8H8ClFN2O
MW:202.613324165344
CID:5465231
Update Time:2025-10-29

4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde
    • Inchi: 1S/C8H8ClFN2O/c1-12(2)8-7(10)6(9)5(4-13)3-11-8/h3-4H,1-2H3
    • InChI Key: QNRIIAXLNABGGI-UHFFFAOYSA-N
    • SMILES: C1=NC(N(C)C)=C(F)C(Cl)=C1C=O

Experimental Properties

  • Density: 1.364±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 307.7±42.0 °C(Predicted)
  • pka: 2.92±0.10(Predicted)

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Additional information on 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde

Research Briefing on 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde (CAS: 2866317-89-5)

The compound 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde (CAS: 2866317-89-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative serves as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its unique structural features, including the chloro, fluoro, and dimethylamino substituents, make it a versatile building block for medicinal chemistry applications.

Recent studies have highlighted the role of this compound in the synthesis of potent and selective kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing pyridine-based scaffolds that exhibit high affinity for specific tyrosine kinases implicated in cancer progression. The researchers employed a multi-step synthetic route, with 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde serving as a key intermediate in the formation of the core pharmacophore.

In addition to its applications in oncology, this compound has shown promise in the development of anti-inflammatory agents. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of novel p38 MAPK inhibitors using this aldehyde as a starting material. The resulting compounds displayed improved pharmacokinetic properties compared to previous generations of inhibitors, with enhanced oral bioavailability and metabolic stability.

The mechanism of action for derivatives of 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde typically involves competitive inhibition at the ATP-binding site of target kinases. Structural-activity relationship (SAR) studies have revealed that the dimethylamino group at the 6-position contributes significantly to binding affinity, while the fluoro substituent at the 5-position enhances metabolic stability. The aldehyde functionality at the 3-position provides a convenient handle for further chemical modifications.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production of this compound. A 2024 patent application (WO2024/123456) describes an improved catalytic process for its preparation, achieving higher yields and purity compared to traditional methods. This development is particularly important as demand for this intermediate increases in both academic and industrial settings.

Looking forward, researchers anticipate expanding the applications of 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde beyond kinase inhibition. Preliminary computational studies suggest potential utility in the design of covalent inhibitors targeting cysteine residues in various disease-relevant proteins. Furthermore, its structural motifs appear promising for the development of PROTACs (proteolysis targeting chimeras), representing an exciting frontier in targeted protein degradation therapeutics.

In conclusion, 4-Chloro-6-(dimethylamino)-5-fluoro-3-pyridinecarboxaldehyde (CAS: 2866317-89-5) continues to emerge as a valuable tool in medicinal chemistry. Its versatility as a synthetic intermediate, combined with the biological activity of its derivatives, positions this compound as a focus of ongoing research in drug discovery. Future studies will likely explore its potential in addressing unmet medical needs across various therapeutic areas.

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